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Telatinib Kinase Inhibition Profile

The table below summarizes the quantitative inhibitory data (IC50 values) for Telatinib against its primary

known targets [1] [2].

Target IC50 Value Notes

VEGFR2 6 NM Primary anti-angiogenic target [1].

(KDR)

VEGFR3 4 nM Primary anti-angiogenic target [1].

(FLT4)

c-Kit 1nM Stem cell factor receptor [1].

PDGFRa 15 nM Platelet-derived growth factor receptor alpha [1] [2].

PDGFRf Information Known target from phase | studies; specific IC50 not located in
Missing search results [3] [4] [5].

Experimental Evidence & Protocols
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Available research details Telatinib's effects in two main areas: its interaction with drug efflux pumps and its

anti-angiogenic properties.

¢ Inhibition of the ABCG2 Efflux Transporter: One study provides a detailed methodology for

investigating how Telatinib can reverse multidrug resistance by inhibiting the ABCG2 transporter [6].

o Cell Lines: The study used both drug-sensitive parental cell lines (HEK293, H460, S1) and
their corresponding drug-resistant, ABCG2-overexpressing variants (ABCG2-482-R2,
H460/MX20, S1-M1-80) [6].

o Cytotoxicity Assay: Cell viability was measured using the MTT assay. Cells were treated with
various concentrations of anticancer drugs (e.g., mitoxantrone) with or without a pre-treatment
of 1 uM Telatinib for 1 hour [6].

o Accumulation and Efflux Assay: Intracellular accumulation of a radioactive substrate, [3H]-
mitoxantrone, was measured in the presence or absence of Telatinib. For the efflux assay,
cells pre-loaded with [3H]-mitoxantrone were incubated further, and the rate of substrate efflux
was tracked [6].

o Membrane Vesicle Transport Assay: The direct inhibition of ABCG2 was tested using
membrane vesicles prepared from ABCG2-overexpressing cells. The transport of a known
radioactive substrate, [3H]-E2173G, was measured in the presence of Telatinib [6].

o ATPase Activity Assay: The effect on ABCG2's ATPase activity was measured in membrane
preparations incubated with varying concentrations of Telatinib, indicating whether the drug
acts as a transported substrate [6].

e Anti-Angiogenic Activity in Zebrafish Model: A 2025 study used zebrafish to evaluate the anti-
angiogenic effects of Telatinib and its interaction with the PI3K/AKT pathway [7].

o Animal Model: Transgenic Fli-1:EGFP zebrafish embryos, which express green fluorescent
protein in vascular endothelial cells [7].

o Treatment Protocol: Embryos at 2 hours post-fertilization (hpf) were placed in 6-well plates
and exposed to different concentrations of Telatinib dissolved in the water. The maximum
tolerated concentration (MTC) was determined first. Vascular development was observed after
48 hours of exposure [7].

o Analysis: Intersegmental vessels (ISVs) in the trunk region were observed using fluorescence
microscopy. The number and length of complete ISVs were quantified. Gene expression of
angiogenesis-related markers (kadrl, flt1, vegfaa, akt2, pik3r1) was analyzed using real-time
guantitative PCR (gPCR) [7].

Telatinib in the Signaling Pathway
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The following diagram illustrates the key signaling pathways targeted by Telatinib and the experimental

workflow used in the zebrafish model to confirm
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its biological activity.

Zebrafish Experimental Workflow [7]
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The diagram summarizes Telatinib's primary kinase targets and the downstream biological processes it

affects. The experimental workflow on the right outlines the key steps from the zebrafish model study that

provided functional evidence of its anti-angiogenic activity [7].

Key Insights for Researchers

¢ Promising Multi-Target Profile: Telatinib is a potent inhibitor of key receptors involved in

angiogenesis (VEGFR2/3) and tumor proli

feration (c-Kit, PDGFRa0) [1].

o Off-Target Effects Against Resistance: Evidence suggests Telatinib can inhibit the ABCG2 efflux

transporter, which may help overcome mu
conventional chemotherapy [6].

Itidrug resistance in cancer cells when combined with
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e Established Preclinical & Early Clinical Path: The compound has a defined recommended Phase
I dose (900 mg twice daily) and has been evaluated in combination therapies, providing a potential
development path [3] [5].

A significant data gap exists regarding its potency against PDGFRp. Further investigation in primary

scientific literature or specialized bioactivity databases may be necessary to obtain this specific information.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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